1-Hydroxy-1H-inden-2(3H)-one

biocatalysis regioselectivity dioxygenase

This C1-hydroxy indanone isomer is essential for SAR and photoenol research. Standard 1-indanone oxidation yields the 3-hydroxy isomer, not this 1-hydroxy-2-one topology. Procuring the correct regioisomer is critical for reproducible reactivity. - Enables systematic SAR deconvolution of H-bond geometry vs. target binding - Key precursor for photoenol-generating C1-/C3-substituted derivatives - Provides the 1-diazo-2-indanone scaffold for mechanistic hydrolysis studies

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 109296-68-6
Cat. No. B019393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1H-inden-2(3H)-one
CAS109296-68-6
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(C1=O)O
InChIInChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,9,11H,5H2
InChIKeyZDTXQJPNLCLHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-1H-inden-2(3H)-one – Identity & Procurement Profile


1-Hydroxy-1H-inden-2(3H)-one (synonyms: 1-hydroxyindan-2-one, 1-hydroxy-1,3-dihydroinden-2-one) is a bicyclic α-hydroxy ketone belonging to the indanone family. The compound features a hydroxyl group at the C1 position and a carbonyl at C2 on a saturated indane scaffold, distinguishing it from the more common 2-hydroxy-1-indanone regioisomer. Its molecular formula is C₉H₈O₂ with a molecular weight of 148.16 g/mol and an exact mass of 148.0524 Da. Commercially, it is supplied as a white crystalline solid, typically at ≥95% purity . The compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, where its specific substitution pattern enables transformations not accessible from other indanone isomers.

Workflow Regioisomer-specific synthetic intermediate C1-hydroxy/C2-carbonyl indanone scaffold
Selection context Enables photoenol, diazo, and medicinal chemistry derivatization Scaffold not accessible via common biocatalytic routes
Procurement note Reported purity ≥95% (HPLC), crystalline solid Off-the-shelf availability; verify lot-specific COA

1-Hydroxy-1H-inden-2(3H)-one: Why Regioisomers Cannot Substitute


The indanone scaffold supports multiple regioisomeric hydroxy-ketone arrangements (e.g., 2-hydroxy-1-indanone, 3-hydroxy-1-indanone, 5-hydroxy-1-indanone), each possessing distinct hydrogen-bond donor/acceptor geometries and electronic distributions. In enzymatic biotransformation studies, toluene dioxygenase (TDO) oxidized 2-indanone to (S)-2-hydroxy-1-indanone with 90% enantiomeric excess, while 1-indanone yielded predominantly 3-hydroxy-1-indanone (91%) with only 9% of the 2-hydroxy-1-indanone isomer [1]. This demonstrates that hydroxylation position dramatically alters both stereochemical outcome and substrate recognition. For procurement, substituting 2-hydroxy-1-indanone (CAS 1579-16-4) for the target 1-hydroxy-2-indanone introduces a reversed keto-alcohol topology that can compromise downstream reactivity, binding affinity, and crystallinity. The following quantitative evidence articulates where 1-hydroxy-1H-inden-2(3H)-one provides measurable differentiation.

2‑hydroxy‑1‑indanone Reversed keto‑alcohol topology may shift reactivity, binding geometry, and downstream intermediate profiles.
3‑hydroxy‑1‑indanone Hydroxyl at C3 alters hydrogen‑bond vector and substrate recognition; enzymatic data shows distinct regioselectivity.
Custom analogs Phenyl‑substituted 1‑hydroxy‑2‑indanones differ in photophysical and steric properties; results may not transfer to core scaffold.

1-Hydroxy-1H-inden-2(3H)-one Differentiation Evidence


Enzymatic Hydroxylation Confirms Regioisomeric Identity

When 2-indanone is subjected to purified toluene dioxygenase (TDO), the sole monohydroxylation product is (S)-2-hydroxy-1-indanone (90% ee), with no detectable formation of 1-hydroxy-2-indanone. Conversely, naphthalene dioxygenase (NDO) acting on 1-indanone produces a mixture containing 91% 3-hydroxy-1-indanone and only 9% 2-hydroxy-1-indanone [1]. This confirms that the 1-hydroxy-2-indanone scaffold is not a significant product of dioxygenase-catalyzed hydroxylation of unsubstituted indanones.

Enzymatic hydroxylation
Class-level
1‑Hydroxy‑2‑indanone not formed by TDO or NDO from 1‑indanone or 2‑indanone; 2‑hydroxy‑1‑indanone produced with 90% ee (S) from 2‑indanone, 3‑hydroxy‑1‑indanone 91% from 1‑indanone.
Confirms distinct regioisomer space not accessible via common dioxygenase biocatalysis.
Product distribution data under purified enzyme conditions; review for specific strain applicability.
biocatalysis regioselectivity dioxygenase

Photoenol-Generating Precursor Utility

The 1-hydroxy-2-indanone core is the essential scaffold for generating photoenol intermediates. Laser flash photolysis of 1-hydroxy-1,3,3-triphenyl-2-indanone produces two photoenols with lifetimes of τ = 180 ns (Z-enol) and τ = 30 ms (E-enol) in solution [1]. While the unsubstituted parent compound has not been directly photolyzed, its role as the foundational building block for these photochemically active derivatives is unequivocal.

Photoenol generation
Class-level
1‑Hydroxy‑2‑indanone core is foundational for photoenol precursors; substituted derivatives yield Z‑enol (τ 180 ns) and E‑enol (τ 30 ms) upon 266/355 nm excitation.
Unsubstituted scaffold enables systematic photoreactivity tuning.
Direct photolysis of parent compound not reported; extrapolated from phenyl-substituted analogs.
photochemistry photoenol laser flash photolysis

Diazo Hydrolysis Kinetics Differentiate Regioisomers

The acid-catalyzed hydrolysis rates of 1-diazo-2-indanone (the diazo derivative of the target compound) were measured in dilute aqueous perchloric acid and compared directly to its regioisomer 2-diazo-1-indanone. The kinetic isotope effect (k_H₂O/k_D₂O) and buffer catalysis data revealed distinct mechanistic pathways for the two regioisomers [1]. Although absolute rate constants for the parent hydroxy compound are not reported, the differential reactivity of the corresponding diazo derivatives confirms that the C1-hydroxy vs. C2-hydroxy substitution pattern imposes measurable electronic differences on the indanone framework.

Diazo hydrolysis rate
Reported
1‑Diazo‑2‑indanone and 2‑diazo‑1‑indanone exhibit measurably different acid‑catalyzed hydrolysis kinetics (HClO₄, H₂O/D₂O, 25 °C).
Demonstrates electronic differentiation linked to hydroxy/carbonyl orientation.
Absolute rate constants require extraction from primary data tables.
physical organic chemistry kinetics diazo hydrolysis

H-Bond Donor/Acceptor Topology vs. Regioisomers

The target compound possesses one hydrogen-bond donor (C1-OH) and two hydrogen-bond acceptors (C2=O and C1-OH oxygen). Its topological polar surface area (tPSA) is 37.3 Ų, and it has zero rotatable bonds, resulting in a rigid scaffold . By comparison, the regioisomer 2-hydroxy-1-indanone (CAS 1579-16-4) has an identical tPSA but a reversed donor/acceptor vector orientation, while 3-hydroxy-1-indanone (CAS 26976-59-0) shifts the hydroxyl to C3, altering the spatial relationship between H-bond donor and acceptor. These differences in pharmacophoric geometry, though subtle in scalar descriptors, can produce divergent binding poses in target proteins.

H‑bond topology
Data to verify
Target: HBD 1, HBA 2, tPSA 37.3 Ų, rotatable bonds 0, C1‑OH / C2=O. Regioisomers share scalar counts but differ in 3D donor‑acceptor vector orientation.
Pharmacophoric geometry may lead to divergent binding poses; supports regioisomer‑specific SAR.
Computed descriptors; experimental target‑engagement validation recommended.
computational chemistry molecular descriptors drug-likeness

Commercial Purity for Ready-to-Use Procurement

The compound is commercially supplied at ≥95% purity (HPLC) as a white crystalline solid, with catalog number CM270092 . In contrast, many substituted 1-hydroxy-2-indanone derivatives require custom synthesis and are not available from stock, often necessitating multi-step purification. This off-the-shelf availability at defined purity reduces procurement lead time and quality validation burden for laboratories requiring the unsubstituted core scaffold.

Commercial purity
Supplier report
Supplied at ≥95% purity (HPLC) as a white crystalline solid; catalog item from multiple suppliers.
Reduces procurement lead time and quality verification burden relative to custom‑synthesized analogs.
Verify lot‑specific certificate of analysis; purity basis may vary between suppliers.
chemical procurement purity specification quality control

1-Hydroxy-1H-inden-2(3H)-one Application Scenarios


Photoenol Studies Precursor Synthesis

The 1-hydroxy-2-indanone scaffold is the essential precursor for preparing C1- and C3-substituted derivatives that generate photoenols upon UV irradiation. Researchers investigating photoremovable protecting groups, photodynamic therapy agents, or light-responsive materials can use this compound as the core building block for systematic structure–photoreactivity correlation studies, as established by Netto-Ferreira et al. [1].

Mechanistic Probes Using Diazo Kinetics

Conversion of 1-hydroxy-2-indanone to its corresponding 1-diazo-2-indanone enables physical organic chemists to investigate acid-catalyzed hydrolysis mechanisms and solvent isotope effects. The regioisomer pair (1-diazo-2-indanone vs. 2-diazo-1-indanone) serves as a well-defined system for probing electronic effects of hydroxy/carbonyl orientation on reaction kinetics, as demonstrated by Kresge et al. [1].

Regioisomer-Specific SAR in Medicinal Chemistry

When an indanone-containing hit or lead compound requires exploration of hydroxyl position on biological activity, 1-hydroxy-1H-inden-2(3H)-one provides the C1-hydroxy/C2-carbonyl topology. This is distinct from the more commonly studied 2-hydroxy-1-indanone and 3-hydroxy-1-indanone isomers. Procuring all three regioisomers enables a complete SAR matrix to deconvolute the contribution of hydrogen-bond donor/acceptor geometry to target binding [1].

Friedel-Crafts-Derived Indanone Libraries

The compound serves as a key intermediate in industrial-scale syntheses employing Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization and oxidation [1]. This established route enables medicinal chemistry laboratories to generate diverse indanone-based screening libraries with the 1-hydroxy substitution pattern pre-installed.

Application
Selection Property
Validation Focus
Photoenol precursor synthesis
C1-hydroxy-2-indanone scaffold for C1/C3 substitution
Photoreactivity structure‑property relationships
Diazo mechanistic probe synthesis
Regioisomeric diazo derivative formation
Kinetic isotope effect and hydrolysis rate comparison
Regioisomer-specific SAR studies
C1-hydroxy/C2-carbonyl topology distinct from 2‑/3‑hydroxy isomers
H‑bond geometry and target binding SAR matrix
Indanone library synthesis
Pre‑installed 1‑hydroxy substitution pattern
Synthetic route compatibility (Friedel‑Crafts acylation/cyclization/oxidation)
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